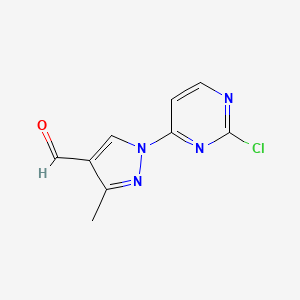

1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde

説明

特性

IUPAC Name |

1-(2-chloropyrimidin-4-yl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O/c1-6-7(5-15)4-14(13-6)8-2-3-11-9(10)12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEXODJJSQPXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

Methylation: The methylation of the pyrazole ring at the 3-position can be performed using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

化学反応の分析

Types of Reactions: 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom at the 2-position of the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols, along with suitable solvents and temperatures.

Major Products Formed:

Oxidation: 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-ol or 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-amine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyrazole ring can enhance activity against various bacterial strains and fungi. The presence of the chloropyrimidine moiety in 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde may contribute to its biological activity, potentially allowing it to target specific enzymes or receptors in pathogens.

Potential Anticancer Agents

The compound's structure suggests potential for development as an anticancer agent. Pyrazole derivatives have been explored for their ability to inhibit cell proliferation in various cancer cell lines. Preliminary studies indicate that this compound could be a lead structure for further optimization in anticancer drug development.

Agrochemicals

Fungicidal Activity

The compound has shown promise as a fungicide, particularly against phytopathogenic fungi. In agricultural applications, compounds with similar structures have been used to develop effective fungicides that protect crops from fungal infections. The mechanism of action is believed to involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Insecticidal Properties

Research into related pyrazole compounds has revealed insecticidal properties, making them candidates for inclusion in pest control formulations. The chloropyrimidine component may enhance the efficacy of the compound against specific insect pests by affecting their nervous system or metabolic functions.

Synthetic Intermediate

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its aldehyde functional group allows for further reactions such as condensation and reduction, facilitating the creation of diverse chemical entities.

Case Studies and Research Findings

作用機序

The mechanism by which 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.

類似化合物との比較

Data Table of Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde | 1448307-66-1 | C₉H₇ClN₄O | 1.00 (Reference) | Chloropyrimidine + pyrazole-carbaldehyde backbone |

| 1-Ethyl-1H-pyrazole-4-carbaldehyde | 304903-10-4 | C₆H₈N₂O | 0.68 | Ethyl substituent; lacks pyrimidine |

| 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | C₅H₈N₄O | 0.69 | Carboxamide group; lacks pyrimidine |

| Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 1053656-37-3 | C₈H₅Cl₂N₃O₂ | 0.50 | Fused pyrazolo-pyrimidine + ester; dichloro substituents |

Conclusion this compound distinguishes itself through its dual heterocyclic system and aldehyde functionality. Compounds with higher similarity scores, such as 5-amino-1-methylpyrazole-4-carboxamide, prioritize pyrazole core retention but diverge in functional groups, underscoring the target’s unique balance of aromaticity and reactivity . This analysis provides a foundation for selecting analogs in structure-activity relationship (SAR) studies or synthetic routes.

生物活性

1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structure, and biological properties, focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClN4O, with a molecular weight of 222.63 g/mol. The compound features a pyrazole ring substituted with a chloropyrimidine moiety and an aldehyde functional group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClN4O |

| Molecular Weight | 222.63 g/mol |

| CAS Number | 1448307-66-1 |

| Purity | 95% |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chloropyrimidine under controlled conditions. This process allows for the introduction of the aldehyde group at the 4-position of the pyrazole ring.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including those related to this compound. The compound has shown promising results against several bacterial strains.

In vitro tests demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 8 to 11 μg/mL .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Compounds structurally related to this compound were tested against various cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia) cells. Notably, some derivatives exhibited IC50 values as low as 2.8 μM, indicating potent cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of the chloropyrimidine ring enhances interaction with biological targets, potentially through hydrogen bonding and π-stacking interactions. A detailed SAR analysis suggests that modifications at the pyrazole or pyrimidine rings can significantly influence the compound's potency and selectivity against different pathogens and cancer cells .

Case Studies

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of pyrazole derivatives found that compounds similar to this compound inhibited HIV replication in vitro. The compounds displayed non-toxic profiles while effectively reducing viral load in treated cell cultures .

Case Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The findings indicated that modifications to the side chains could enhance cytotoxicity without significantly increasing toxicity towards normal cells. This highlights the potential for developing targeted therapies based on this compound class .

Q & A

Q. What are the established synthetic routes for 1-(2-chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde, and what are their key reaction conditions?

The compound can be synthesized via two primary pathways:

- Vilsmeier-Haack Reaction : Chlorination and formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using POCl₃ and DMF under reflux (80–90°C, 4–6 hours). This method yields the chloro-pyrazole-carbaldehyde intermediate .

- Nucleophilic Substitution : Reaction of the chloro intermediate with phenols (e.g., 4-methylphenol) in the presence of K₂CO₃ as a base catalyst (reflux in acetone, 12–24 hours) to introduce aryloxy groups at the 5-position .

Table 1: Representative Reaction Yields

| Starting Material | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 3-Methyl-1-aryl-pyrazol-5(4H)-one | 1-Aryl-5-chloro-3-methyl-pyrazole-4-carbaldehyde | 65–78 | POCl₃/DMF, 80°C, 6 hours | |

| 5-Chloro intermediate + phenol | 5-Aryloxy derivative | 55–70 | K₂CO₃/acetone, reflux |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray Crystallography : Resolves the crystal structure, confirming bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles between pyrimidine and pyrazole rings (e.g., 15.2°) .

- NMR Spectroscopy : Key signals include the aldehyde proton at δ 9.8–10.2 ppm (¹H NMR) and pyrimidine/pyrazole carbons at δ 150–160 ppm (¹³C NMR) .

- Melting Point Analysis : Pure derivatives typically exhibit sharp melting points (e.g., 140–141°C for 5-chloro-3-methyl-1-phenyl analogs) .

Advanced Research Questions

Q. How does the reactivity of the 2-chloropyrimidine moiety influence cross-coupling or substitution reactions in this compound?

The 2-chloro group on the pyrimidine ring is highly electrophilic, enabling:

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl/alkyl amines to form C-N bonds (e.g., using Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) .

- Suzuki-Miyaura Coupling : Substitution with boronic acids (e.g., arylboronic acids) to generate biaryl derivatives . Key Consideration : Competing reactivity at the aldehyde group may require protection (e.g., acetal formation) prior to cross-coupling .

Q. What computational methods are used to predict the biological activity or electronic properties of this compound?

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating potential charge-transfer interactions .

- Molecular Docking : Simulate binding affinities with target proteins (e.g., antimicrobial enzymes or kinase inhibitors) using software like AutoDock Vina. Studies suggest strong π-π stacking with pyrimidine-binding pockets .

- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~2.8) and blood-brain barrier permeability .

Q. How can this compound serve as a precursor for fused heterocyclic systems with pharmacological relevance?

- Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate in ethanol under reflux to form fused bicyclic systems with antimicrobial activity .

- Thieno[2,3-c]pyrazoles : Condensation with thiophene derivatives yields heterocycles evaluated for anticancer properties (e.g., IC₅₀ values <10 µM in MCF-7 cells) .

Table 2: Bioactivity of Derived Heterocycles

| Heterocyclic System | Biological Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Pyrazolo[3,4-c]pyrazole | Antibacterial (E. coli) | 12.5 µg/mL | |

| Thieno[2,3-c]pyrazole | Anticancer (MCF-7) | 8.7 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。